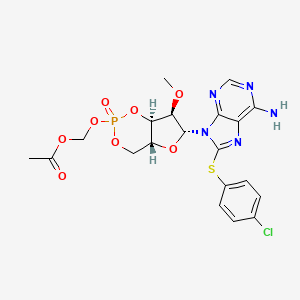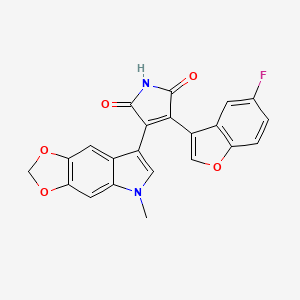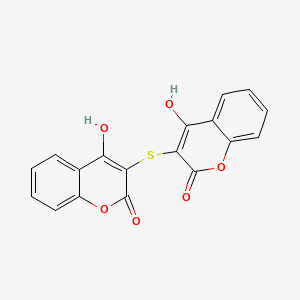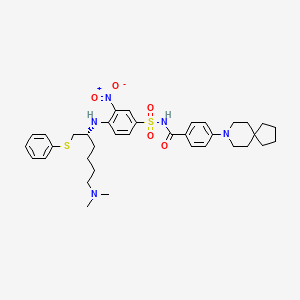![molecular formula C23H27F3N4O B605104 Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)- CAS No. 1008529-42-7](/img/structure/B605104.png)
Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Vue d'ensemble
Description
ABT116, également connu sous le nom d'antagoniste du récepteur potentiel de vanilloïde de type 1 transitoire, est un médicament de petite molécule de formule moléculaire C23H27F3N4O et de masse moléculaire de 432,48 g/mol . Il est principalement utilisé dans la recherche scientifique et a montré un potentiel dans la fourniture d'analgésie pour diverses affections .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ABT116 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l'intermédiaire : La première étape implique la réaction de la 3,3-diméthylbutylamine avec le 4-(trifluorométhyl)benzaldéhyde pour former un intermédiaire imine.
Cyclisation : L'intermédiaire imine subit une cyclisation avec l'acide 1-méthyl-1H-indazole-4-carboxylique pour former la structure principale de l'ABT116.
Modifications finales : La structure principale est ensuite modifiée en introduisant des groupes fonctionnels tels que l'urée et les groupes trifluorométhyle pour obtenir le produit final.
Méthodes de production industrielle
La production industrielle de l'ABT116 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté élevée. Le produit final est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'ABT116 subit diverses réactions chimiques, notamment :
Oxydation : L'ABT116 peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
L'ABT116 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur potentiel de vanilloïde de type 1 transitoire.
Biologie : Enquêté pour son rôle dans la modulation des voies de la douleur et de la nociception.
Médecine : Exploré pour son potentiel dans la fourniture d'analgésie pour des affections telles que l'arthrose et la synovite.
Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et de thérapies de gestion de la douleur.
Mécanisme d'action
L'ABT116 exerce ses effets en antagonisant le récepteur potentiel de vanilloïde de type 1 transitoire. Ce récepteur est un canal cationique non sélectif activé par un ligand qui joue un rôle crucial dans la nociception et la perception de la douleur. En bloquant ce récepteur, l'ABT116 réduit l'afflux d'ions calcium, atténuant ainsi les signaux de douleur. Les cibles moléculaires et les voies impliquées comprennent la modulation des concentrations intracellulaires de calcium et l'inhibition des voies de signalisation liées à la douleur .
Applications De Recherche Scientifique
ABT116 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of transient receptor potential vanilloid type 1 antagonists.
Biology: Investigated for its role in modulating pain pathways and nociception.
Medicine: Explored for its potential in providing analgesia for conditions like osteoarthritis and synovitis.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
Mécanisme D'action
ABT116 exerts its effects by antagonizing the transient receptor potential vanilloid type 1 receptor. This receptor is a ligand-gated nonselective cation channel that plays a crucial role in nociception and pain perception. By blocking this receptor, ABT116 reduces the influx of calcium ions, thereby attenuating pain signals. The molecular targets and pathways involved include the modulation of intracellular calcium concentrations and the inhibition of pain-related signaling pathways .
Comparaison Avec Des Composés Similaires
L'ABT116 est comparé à d'autres antagonistes du récepteur potentiel de vanilloïde de type 1 transitoire, tels que :
- A-425619
- A-784168
- AMG8163
- AMG9810
- Capsazepine
- JNJ-17203213
- JYL1421
Unicité
L'ABT116 se distingue par sa forte puissance et sa sélectivité pour le récepteur potentiel de vanilloïde de type 1 transitoire. Il a montré des résultats prometteurs dans les études précliniques pour ses effets analgésiques, ce qui en fait un composé précieux pour la recherche et le développement ultérieurs .
Propriétés
Numéro CAS |
1008529-42-7 |
|---|---|
Formule moléculaire |
C23H27F3N4O |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-3-(1-methylindazol-4-yl)urea |
InChI |
InChI=1S/C23H27F3N4O/c1-22(2,3)11-10-15-12-17(23(24,25)26)9-8-16(15)13-27-21(31)29-19-6-5-7-20-18(19)14-28-30(20)4/h5-9,12,14H,10-11,13H2,1-4H3,(H2,27,29,31) |
Clé InChI |
SMJCAASNPAKOIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
SMILES canonique |
CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABT-116; ABT 116; ABT116; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B605032.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)


![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)

